molecular formula C17H13Cl2N3O3S B10810072 N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B10810072
M. Wt: 410.3 g/mol
InChI Key: FHYUBFORJJQZSS-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic molecule featuring a 1,3,4-oxadiazole core linked to a sulfanyl acetamide moiety. The 2,6-dichlorophenyl group at the acetamide nitrogen and the 2-methoxyphenyl substituent on the oxadiazole distinguish it from analogs.

Properties

Molecular Formula

C17H13Cl2N3O3S

Molecular Weight

410.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H13Cl2N3O3S/c1-24-13-8-3-2-5-10(13)16-21-22-17(25-16)26-9-14(23)20-15-11(18)6-4-7-12(15)19/h2-8H,9H2,1H3,(H,20,23)

InChI Key

FHYUBFORJJQZSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Biological Activity

N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on recent research findings.

  • CAS Number : 903682-98-4
  • Molecular Formula : C18H16Cl2N4O2S
  • Molecular Weight : 423.32 g/mol

The compound's biological activity is primarily attributed to its structure, which includes a dichlorophenyl moiety and an oxadiazole ring. The oxadiazole derivatives have been known to exhibit various pharmacological effects, including anticancer and antimicrobial activities. Research indicates that compounds with oxadiazole rings can inhibit key enzymes involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study reported that similar compounds demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AHEPG2 (Liver)1.18 ± 0.14
Compound BMCF7 (Breast)0.67
Compound CHCT116 (Colon)0.80

These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies with these potent compounds .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving normal cell lines such as L929 have shown varying degrees of cytotoxicity for related oxadiazole derivatives:

CompoundConcentration (µM)Viability (%)
Compound D100 (24h)85
Compound E200 (48h)90

These results indicate that while certain derivatives exhibit significant cytotoxicity against cancer cells, they may also affect normal cell viability at higher concentrations .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole derivatives have demonstrated effectiveness against bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus spp.50 µg/mL
E. coli100 µg/mL

Such findings suggest that this compound could possess significant antimicrobial activity .

Case Studies and Research Findings

Several case studies have documented the biological activity of similar compounds:

  • Case Study on Anticancer Activity : A derivative exhibited selective toxicity towards cancer cells with minimal effects on normal cells. The study utilized a range of concentrations to determine the IC50 values across different cell lines.
  • Research on Mechanisms : Investigations into the mechanisms revealed that some oxadiazole derivatives induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation signals.
  • Comparative Analysis : A comparative study between various oxadiazole compounds indicated that those with electron-withdrawing groups showed enhanced biological activity due to improved interaction with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the Phenyl Substituents

a) N-(2,6-Dimethylphenyl)-2-[[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]Acetamide
  • Structural Difference : The 2,6-dimethylphenyl group replaces the dichlorophenyl moiety.
  • Key Findings :
    • A validated UV spectroscopy method demonstrated linearity (absorbance vs. concentration) with a detection limit suitable for pharmacokinetic studies .
    • The dimethylphenyl analog exhibited stability under stress conditions (heat, light, pH), suggesting that electron-donating methyl groups may enhance molecular stability compared to electron-withdrawing chlorine substituents .
  • Biological Activity: Not reported in the provided evidence, but indole-containing analogs (e.g., 8e–8w) showed moderate antibacterial and enzyme inhibitory activities .
b) N-(5-Chloro-2-methylphenyl)-2-[[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]Acetamide (8t)
  • Structural Difference : A single chlorine atom at the 5-position of the phenyl ring.
c) N-(2-Ethoxy-6-methylphenyl)-2-[[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]Acetamide (8u)
  • Structural Difference : Ethoxy and methyl groups on the phenyl ring.

Table 1: Comparison of Phenyl-Substituted Analogs

Compound Substituents Molecular Weight (g/mol) Key Bioactivity
Target Compound (2,6-dichlorophenyl) 2,6-Cl₂, 2-OCH₃ Not reported Hypothesized enhanced stability
2,6-Dimethylphenyl analog 2,6-(CH₃)₂ ~378 Stability under stress conditions
8t 5-Cl, 2-CH₃ 428.5 52% α-glucosidase inhibition
8u 2-OCH₂CH₃, 6-CH₃ 422 65% LOX inhibition

Variations in the Heterocyclic Core

a) 2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(Pyrazin-2-yl)Acetamide
  • Structural Difference : Pyrazinyl group replaces dichlorophenyl; diphenylmethyl substitutes the oxadiazole.
  • Synthesis : Prepared via S-alkylation, highlighting the versatility of oxadiazole-thione intermediates .
  • Implications : The pyrazinyl group may enhance solubility due to nitrogen-rich aromaticity, whereas diphenylmethyl could increase lipophilicity.
b) N-(4-Methyl-2-Pyridinyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamide (8w)
  • Structural Difference : Pyridinyl group replaces phenyl.
  • Properties : Molecular weight 379 g/mol; exhibited 48% butrylcholinesterase (BChE) inhibition, relevant for Alzheimer’s disease research .

Table 2: Heterocyclic Core Modifications

Compound Heterocycle Key Feature Bioactivity
Target Compound 1,3,4-Oxadiazole 2-Methoxyphenyl Not reported
Pyrazinyl analog 1,3,4-Oxadiazole Diphenylmethyl Synthetic feasibility emphasized
8w 1,3,4-Oxadiazole Pyridinyl 48% BChE inhibition

Modifications in the Acetamide Side Chain

a) N-(2-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamide (8e)
  • Structural Difference : 2-Methylphenyl group.
  • Properties : Melting point 155°C; molecular weight 378 g/mol .
  • Bioactivity : Moderate antibacterial activity against E. coli and S. aureus .
b) N-(2-Methyl-6-Nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamide (8v)
  • Structural Difference : Nitro group at the 6-position.

Discussion of Key Trends

  • Electron-Withdrawing vs.
  • Bioactivity Correlation : Indole-containing analogs (e.g., 8e–8w) consistently showed enzyme inhibitory and antibacterial activities, suggesting that the 2-methoxyphenyl group in the target compound may offer similar or improved interactions with biological targets .
  • Synthetic Accessibility : S-alkylation of oxadiazole-thiones is a common strategy, but the introduction of dichlorophenyl may require optimized reaction conditions to avoid steric hindrance .

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